molecular formula C11H20O2Si B14224831 {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 591737-92-7

{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane

Cat. No.: B14224831
CAS No.: 591737-92-7
M. Wt: 212.36 g/mol
InChI Key: LADUVASGJZOONR-UHFFFAOYSA-N
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Description

{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a cyclopentene ring, an ethoxy group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of cyclopent-3-en-1-ylidene with ethoxytrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is explored for its potential use in bioconjugation and as a building block for bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of novel therapeutic agents.

    Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, facilitating catalytic processes. Additionally, its ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(dimethyl)silane
  • {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(triethyl)silane
  • {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(triphenyl)silane

Uniqueness

{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic properties, making it suitable for a wide range of applications in both academic and industrial research.

Properties

CAS No.

591737-92-7

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

2-cyclopent-3-en-1-ylideneethoxymethoxy(trimethyl)silane

InChI

InChI=1S/C11H20O2Si/c1-14(2,3)13-10-12-9-8-11-6-4-5-7-11/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

LADUVASGJZOONR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCOCC=C1CC=CC1

Origin of Product

United States

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